molecular formula C20H22N2+2 B12459056 1,1'-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium

1,1'-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium

Cat. No.: B12459056
M. Wt: 290.4 g/mol
InChI Key: RZWBINZHDFDNPJ-UHFFFAOYSA-N
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Description

1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two methyl groups and linked to two pyridinium groups via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium typically involves the reaction of 2,5-dimethylbenzene-1,4-dicarbaldehyde with pyridine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Reducing Agent: Sodium borohydride (NaBH4) is commonly used as the reducing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium derivatives.

Scientific Research Applications

1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium involves its interaction with biological membranes and molecular targets. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific proteins or enzymes, inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-[(2,5-Dimethoxybenzene-1,4-diyl)dimethanediyl]dipyridinium
  • 1,1’-[(2,5-Dibromobenzene-1,4-diyl)dimethanediyl]dipyridinium
  • 1,1’-[(2,5-Diiodobenzene-1,4-diyl)dimethanediyl]dipyridinium

Uniqueness

1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological membranes or molecular targets.

Properties

Molecular Formula

C20H22N2+2

Molecular Weight

290.4 g/mol

IUPAC Name

1-[[2,5-dimethyl-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium

InChI

InChI=1S/C20H22N2/c1-17-13-20(16-22-11-7-4-8-12-22)18(2)14-19(17)15-21-9-5-3-6-10-21/h3-14H,15-16H2,1-2H3/q+2

InChI Key

RZWBINZHDFDNPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C[N+]2=CC=CC=C2)C)C[N+]3=CC=CC=C3

Origin of Product

United States

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